N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Description
N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a chromenyl group and a quinazolinyl group, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Properties
IUPAC Name |
N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-4-5-13-9-14(11-27-19(13)17)22-18(24)10-23-12-21-16-7-3-2-6-15(16)20(23)25/h2-8,12,14H,9-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPIZHBXVNFCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Chromenyl Intermediate: Starting with a methoxy-substituted benzaldehyde, the chromenyl intermediate can be synthesized through a series of reactions including aldol condensation and cyclization.
Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the chromenyl and quinazolinyl intermediates using acylation reactions under specific conditions such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups in the quinazolinyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the quinazolinyl carbonyl group could yield quinazolinyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving chromenyl and quinazolinyl groups.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)propionamide: Similar structure but with a different acyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both chromenyl and quinazolinyl groups in N-(8-methoxy-3,4-dihydro-2H-chromen-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide makes it unique, as it combines the properties of both moieties, potentially leading to novel biological activities and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
